molecular formula C8H6BrNO2 B12436200 1-Bromo-3-(2-nitroethenyl)benzene

1-Bromo-3-(2-nitroethenyl)benzene

Cat. No.: B12436200
M. Wt: 228.04 g/mol
InChI Key: NWHBBZILZXZIBO-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-nitroethenyl)benzene is an organic compound with the chemical formula C8H6BrNO2. It is also known as Benzene, 1-bromo-3-[(1E)-2-nitroethenyl]-. This compound is characterized by a bromine atom and a nitroethenyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2-nitroethenyl)benzene can be synthesized through the bromination of nitrobenzene. One method involves using dibromohydantoin for bromizing nitrobenzene in sulfuric acid. The process includes adding nitrobenzene and concentrated sulfuric acid to a flask, cooling the mixture, and then adding dibromohydantoin. The reaction is maintained at a specific temperature, followed by washing and recrystallization to obtain the final product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

Scientific Research Applications

1-Bromo-3-(2-nitroethenyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other aromatic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-nitroethenyl)benzene involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate. This intermediate undergoes further reactions, leading to the formation of substituted benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene: Consists of a benzene ring with a single bromine atom.

    1-Bromo-3-nitrobenzene: Similar structure but lacks the nitroethenyl group.

    3-Bromo-β-nitrostyrene: Another name for 1-Bromo-3-(2-nitroethenyl)benzene.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a nitroethenyl group on the benzene ring. This combination allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

1-bromo-3-(2-nitroethenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHBBZILZXZIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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